1-Ethyl-N-methylpyrrolidine-2-carboxamide
Description
Significance of the Pyrrolidine (B122466) Carboxamide Scaffold in Contemporary Organic and Medicinal Chemistry
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in the design and synthesis of biologically active molecules. researchgate.netnih.govfrontiersin.orgnih.gov Its prevalence in numerous natural products, including alkaloids like nicotine (B1678760) and hygrine, and its integration into the structures of approved drugs underscore its therapeutic relevance. wikipedia.org The significance of the pyrrolidine scaffold is amplified by its three-dimensional nature, stemming from the sp³-hybridized carbon atoms, which allows for a greater exploration of pharmacophore space compared to planar aromatic systems. researchgate.netnih.gov This non-planar structure, often described as having "pseudorotation," contributes to the stereochemical complexity of molecules, which is crucial for selective interactions with biological targets. researchgate.netnih.gov
The incorporation of a carboxamide functional group at the 2-position of the pyrrolidine ring further enhances its utility. This modification introduces a key hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules. Pyrrolidine carboxamide derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govfrontiersin.org The versatility of this scaffold allows for extensive chemical modifications, enabling the fine-tuning of physicochemical properties and biological activity through structure-activity relationship (SAR) studies. nih.govfrontiersin.org
Historical Development and Evolution of Research on Pyrrolidine Carboxamide Derivatives
Research into pyrrolidine derivatives has a rich history, with early investigations focusing on the isolation and characterization of naturally occurring alkaloids. The amino acids proline and hydroxyproline, fundamental components of proteins, are themselves derivatives of pyrrolidine, highlighting the early biological significance of this ring system. wikipedia.org The synthesis of Protirelin (thyrotropin-releasing hormone), a tripeptide containing a pyrrolidine-2-carboxamide (B126068) moiety, in 1969 marked a significant milestone, leading to a Nobel Prize in 1977 and demonstrating the therapeutic potential of synthetic pyrrolidine carboxamides. mdpi.com
Over the decades, research has evolved from the study of natural products to the rational design and synthesis of novel pyrrolidine carboxamide derivatives. The advent of high-throughput screening techniques has enabled the discovery of new classes of these compounds with specific biological targets. For instance, a series of pyrrolidine carboxamides were identified as potent inhibitors of InhA, a key enzyme in Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov This discovery has spurred further optimization efforts to develop new anti-tubercular agents. nih.gov More recent research has focused on the stereoselective synthesis of pyrrolidine-containing drugs and their precursors, emphasizing the importance of chirality in determining biological activity. mdpi.com
Scope and Research Focus on 1-Ethyl-N-methylpyrrolidine-2-carboxamide and its Analogues
The specific compound, this compound, represents a particular point of interest within the broader class of pyrrolidine carboxamides. Its chemical structure features an ethyl group at the 1-position of the pyrrolidine ring and a methyl group on the amide nitrogen.
| Property | Value |
| Molecular Formula | C₈H₁₆N₂O |
| Molecular Weight | 156.23 g/mol |
| Purity | Min. 95% |
| Chemical properties of this compound. cymitquimica.com |
Research on this compound and its analogues primarily falls within the realm of synthetic and medicinal chemistry. The focus is often on the development of novel synthetic routes and the exploration of their potential as scaffolds for more complex molecules. For instance, the synthesis of various N-substituted pyrrolidine-2-carboxamides is a common theme in the literature, aiming to generate libraries of compounds for biological screening.
The study of analogues, such as (S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide and (2S)-N,N-Dimethyl-2-pyrrolidinecarboxamide, provides valuable insights into structure-activity relationships. synquestlabs.com By systematically altering the substituents on the pyrrolidine ring and the carboxamide group, researchers can probe the structural requirements for specific biological activities. While detailed biological data on this compound itself is not extensively published in the public domain, its structural similarity to other biologically active pyrrolidine carboxamides suggests its potential as a lead compound for further investigation.
Properties
IUPAC Name |
1-ethyl-N-methylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-3-10-6-4-5-7(10)8(11)9-2/h7H,3-6H2,1-2H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDRLFKYRMOWNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609424 | |
| Record name | 1-Ethyl-N-methylprolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107599-38-2 | |
| Record name | 1-Ethyl-N-methylprolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Ethyl N Methylpyrrolidine 2 Carboxamide and Its Derivatives
General Strategies for Carboxamide Bond Formation in Organic Synthesis
The creation of a carboxamide bond is one of the most frequently performed transformations in organic and medicinal chemistry, forming the backbone of peptides and a significant feature in many pharmaceuticals. nih.gov The primary challenge lies in the direct reaction between a carboxylic acid and an amine, which is typically a non-spontaneous acid-base reaction forming a stable carboxylate-ammonium salt. Overcoming this requires the activation of the carboxylic acid moiety.
A classic and effective strategy for forming amides involves converting the carboxylic acid into a more reactive derivative. This two-step process first activates the carboxyl group, making it highly susceptible to nucleophilic attack by an amine.
Common activated carboxylic acid derivatives include:
Acyl Chlorides: Prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), acyl chlorides are highly reactive electrophiles that readily react with amines to form carboxamides. rroij.com This method is robust but can be limited by the harsh conditions required for acyl chloride formation, which may not be suitable for sensitive substrates.
Acid Anhydrides: Both symmetric and mixed anhydrides can be used as activated intermediates. They react with amines to yield the desired amide and a carboxylate salt as a byproduct. This method is often milder than using acyl chlorides.
Activated Esters: Carboxylic acids can be converted into activated esters (e.g., N-hydroxysuccinimide esters), which can then be isolated and reacted with an amine under mild conditions to form the amide bond.
A more direct approach involves the coupling of metal carboxylate salts directly with amines or their ammonium salts. This method is particularly useful for substrates where the corresponding carboxylic acid is unstable. mdpi.com
Modern synthetic chemistry largely favors direct amidation methods that generate the activated species in situ, avoiding the isolation of harsh intermediates like acyl chlorides. This is achieved through the use of coupling agents and catalysts. These reagents react with the carboxylic acid to form a highly reactive intermediate that is immediately consumed by the amine present in the reaction mixture.
In the context of pyrrolidine (B122466) carboxamide synthesis, these reagents are crucial for efficiency, mild reaction conditions, and, importantly, for preserving the stereochemical integrity of the chiral center at the C2 position of the pyrrolidine ring.
Coupling Agents: These are stoichiometric reagents that facilitate the amide bond formation. They can be broadly categorized based on their core structure.
| Coupling Agent Class | Examples | Mechanism/Notes |
| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Reacts with the carboxylic acid to form a reactive O-acylisourea intermediate. The main drawback of DCC is the formation of a dicyclohexylurea byproduct that can be difficult to remove. EDC forms a water-soluble urea, simplifying purification. |
| Phosphonium Salts | BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP, PyAOP | Highly efficient reagents that convert the carboxylic acid into a reactive oxyphosphonium salt. They are known for rapid reaction times and are particularly effective for coupling sterically hindered amino acids. rroij.com PyAOP is noted for its effectiveness in coupling N-methyl amino acids. google.com |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, TBTU, COMU | These are among the most popular and effective coupling reagents. They activate the carboxylic acid by forming an activated ester in situ. HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is often preferred as it reacts faster and with less risk of racemization compared to HBTU. google.com |
Catalysts: Catalytic methods for direct amidation are highly desirable as they reduce waste and cost. Boron-based reagents have emerged as effective catalysts. For instance, boronic acids can catalyze direct amide formation, often requiring the removal of water. nih.gov Tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, has been shown to be an effective stoichiometric reagent for direct amidation that can be carried out in air with equimolar amounts of acid and amine. nih.gov
Targeted Synthetic Routes for 1-Ethyl-N-methylpyrrolidine-2-carboxamide
While numerous methods exist for synthesizing pyrrolidine derivatives, a targeted route to this compound logically begins with a readily available and structurally similar precursor, typically L-proline or its derivatives. The synthesis can be envisioned as a two-step process: N-alkylation followed by amidation.
The primary precursor for the synthesis of the target molecule is 1-ethylpyrrolidine-2-carboxylic acid (also known as N-ethylproline). nih.gov This key intermediate is typically prepared from proline itself.
Synthesis of N-Ethylproline: The ethyl group is introduced onto the nitrogen atom of the proline ring via N-alkylation. This can be achieved by reacting a proline ester with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base. The ester protecting group is then hydrolyzed to yield N-ethylproline. Protecting the carboxylic acid functional group as an ester during alkylation is crucial to prevent side reactions.
The second key precursor is methylamine , which is required for the final amidation step to form the N-methylcarboxamide moiety.
An alternative, though less direct, route involves the preparation of 1-ethyl-2-aminomethylpyrrolidine . google.com This intermediate can be synthesized via the catalytic hydrogenation of 1-ethyl-2-nitromethylenepyrrolidine. google.com Subsequent reaction steps would then be required to form the N-methylcarboxamide group, making this a more complex pathway.
The crucial step in the synthesis is the coupling of 1-ethylpyrrolidine-2-carboxylic acid with methylamine. Optimization of this amidation reaction is key to achieving high yield and purity.
Proposed Synthetic Pathway and Conditions:
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | N-Alkylation | L-proline is first esterified (e.g., methyl or ethyl ester), then reacted with an ethylating agent (e.g., ethyl iodide) and a non-nucleophilic base (e.g., K₂CO₃) in a suitable solvent (e.g., DMF). | Protection of the carboxylic acid and introduction of the N-ethyl group. |
| 2 | Hydrolysis | The resulting N-ethylproline ester is hydrolyzed using aqueous base (e.g., NaOH or LiOH) followed by acidification. | Deprotection to yield the key intermediate, 1-ethylpyrrolidine-2-carboxylic acid. |
| 3 | Amidation | 1-ethylpyrrolidine-2-carboxylic acid is reacted with methylamine (or its hydrochloride salt) in the presence of a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a base (e.g., DIPEA or NMM) in an aprotic solvent (e.g., DMF or DCM). | Formation of the final this compound product. |
Optimization of the final amidation step would involve:
Coupling Agent Selection: Comparing various phosphonium and uronium salt reagents to find the one that gives the best yield and minimizes side reactions. HATU is often a superior choice for minimizing racemization. google.com
Solvent and Base: The choice of solvent (e.g., DMF, DCM, MeCN) and base (e.g., DIPEA, NMM) can significantly impact reaction rates and solubility of reagents.
Temperature Control: Amidation reactions are often run at 0°C initially and then allowed to warm to room temperature to control the reaction rate and prevent the decomposition of activated intermediates.
Asymmetric Synthesis Approaches and Stereochemical Control in Pyrrolidine Carboxamide Production
The pyrrolidine ring in this compound contains a stereocenter at the C2 position. For applications in pharmacology, it is often necessary to synthesize a single enantiomer, as different enantiomers can have vastly different biological activities.
The most straightforward approach to achieving stereochemical control is to utilize a chiral pool starting material. (S)-proline (L-proline) , a naturally occurring and inexpensive amino acid, is the ideal precursor for synthesizing the (S)-enantiomer of the target compound. nih.gov
The key to a successful asymmetric synthesis is to ensure that the stereochemical integrity of the C2 chiral center is maintained throughout the synthetic sequence. The two main reaction steps, N-alkylation and amidation, must be performed under conditions that prevent racemization.
N-Alkylation: The N-alkylation of proline esters generally proceeds without affecting the stereocenter at the adjacent carbon.
Amidation: The activation of the carboxylic acid during the coupling reaction is the step with the highest risk of racemization. The mechanism of racemization involves the deprotonation of the alpha-hydrogen to form an achiral enolate or oxazolone intermediate. The choice of coupling reagent and additives is critical to suppress this side reaction.
Additives: Reagents like 1-hydroxybenzotriazole (B26582) (HOBt) and its more effective analogue, 1-hydroxy-7-azabenzotriazole (HOAt), are often added to carbodiimide-mediated couplings to act as racemization suppressants.
Coupling Reagents: Uronium/aminium salt coupling reagents, particularly HATU, are known to be highly effective at promoting rapid amide bond formation while minimizing the loss of optical purity. google.com
By starting with enantiomerically pure L-proline and employing optimized, racemization-suppressing coupling conditions for the final amidation step, it is possible to produce this compound as a single, desired stereoisomer.
Novel Derivatization Strategies for Pyrrolidine Carboxamides
Recent advancements in synthetic chemistry have opened new avenues for modifying the basic pyrrolidine carboxamide structure. These strategies aim to create libraries of compounds with diverse functionalities, allowing for comprehensive screening for biological activity. Derivatization can occur at various points on the molecule, including the carboxamide group itself, the nitrogen atom of the pyrrolidine ring, or the carbon atoms of the ring system. nih.govnih.gov
One innovative derivatization strategy involves the bioisosteric replacement of the oxygen atom in the carboxamide group with a sulfur atom to form a thioamide. This modification can significantly alter the electronic and steric properties of the molecule, potentially enhancing its binding affinity and biological activity. The thioamide group has been shown to be essential for the efficacy of certain therapeutic agents, and replacing it with a standard amide can lead to a loss of activity. nih.gov This suggests that the sulfur atom plays a crucial role in promoting affinity with specific biological targets. nih.gov Furthermore, thioamides can be incorporated into peptide backbones to increase their thermal and proteolytic stability. nih.gov
Key functionalization approaches include:
Substitution at C-4: Introducing substituents at the C-4 position can control the puckering of the ring, forcing it into specific C-4-exo or C-4-endo envelope conformations. This conformational control is critical for optimizing interactions with enantioselective proteins. nih.gov
Substitution at C-2: Modifications at the C-2 position, adjacent to the nitrogen atom, can have a strong effect on the basicity of the pyrrolidine nitrogen. nih.gov
N-Functionalization: The nitrogen atom of the pyrrolidine ring can be functionalized by introducing various aromatic or alkyl groups, which is a common method for creating diverse compound libraries. nih.gov
Ring Contraction Synthesis: A novel and powerful method for synthesizing functionalized pyrrolidines involves the photo-promoted ring contraction of pyridines. nih.gov This technique allows for the creation of pyrrolidine derivatives with high functional group compatibility, providing unique building blocks for further chemical exploration. nih.gov
Table 1: Strategies for Functionalization of the Pyrrolidine Ring
| Position | Type of Functionalization | Effect | Reference |
| C-4 | Introduction of substituents (e.g., fluorine) | Controls ring puckering (exo/endo conformation) | nih.gov |
| C-2 | Introduction of charged substituents | Alters the basicity of the ring nitrogen | nih.gov |
| N-1 | Introduction of aromatic/alkyl groups | Diversifies molecular structure for SAR studies | nih.gov |
| Ring Synthesis | Photo-promoted ring contraction of pyridines | Creates novel functionalized pyrrolidine skeletons | nih.gov |
A sophisticated derivatization strategy involves the creation of complex hybrid molecules by fusing the pyrrolidine ring with other heterocyclic systems, such as the spirooxindole scaffold. These intricate structures have garnered significant attention for their biological potential. nih.govmdpi.comfrontiersin.org
A primary method for synthesizing these hybrids is the 1,3-dipolar cycloaddition reaction. nih.gov This is often achieved through a one-pot, three-component reaction involving:
An isatin derivative.
A secondary amino acid, such as L-proline or thioproline, which serves as the pyrrolidine precursor. frontiersin.org
A suitable dipolarophile.
In this reaction, an azomethine ylide is generated in situ from the condensation of the isatin and the amino acid. mdpi.comnih.gov This ylide then reacts with the dipolarophile to construct the spiro[pyrrolidine-3,3'-oxindole] core with a high degree of regio- and stereoselectivity. mdpi.com This combinatorial approach is highly efficient, providing access to diverse and complex polycyclic spiro compounds in excellent yields. nih.gov
Table 2: Components for Three-Component Synthesis of Spirooxindole-Pyrrolidine Hybrids
| Component | Role | Example | Reference |
| Isatin Derivatives | Oxindole Source | Substituted Isatins | frontiersin.org |
| Secondary Amino Acids | Azomethine Ylide & Pyrrolidine Source | L-proline, Thioproline | frontiersin.orgnih.gov |
| Dipolarophile | Reaction Partner | Arylidene rhodanine analogues | frontiersin.org |
Green Chemistry Principles in Pyrrolidine Carboxamide Synthesis Development
The development of synthetic methodologies for pyrrolidine carboxamides is increasingly guided by the principles of green chemistry. researchgate.net This approach aims to design chemical processes that minimize environmental impact by reducing waste, avoiding the use of hazardous substances, and improving energy efficiency. solubilityofthings.com
Key green chemistry principles applied in this context include:
Waste Prevention: Designing syntheses to minimize the generation of waste is a primary goal. solubilityofthings.com
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions, such as the Ugi reaction or the 1,3-dipolar cycloadditions used for spirooxindole synthesis, are excellent examples of high atom economy. solubilityofthings.comvjol.info.vn
Use of Catalysis: Switching from stoichiometric reagents to catalytic processes improves reaction efficiency, lowers energy requirements, and reduces waste. solubilityofthings.comedu.krd
Safer Solvents and Auxiliaries: There is a strong emphasis on using eco-friendly solvents, such as ethanol, and avoiding toxic or hazardous reagents. vjol.info.vn For instance, the use of a green additive like citric acid has been reported in the synthesis of related pyrrolidinone derivatives. vjol.info.vn
Energy Efficiency: Whenever possible, synthetic methods should be conducted at ambient temperature and pressure to reduce energy consumption. solubilityofthings.com
By integrating these principles, chemists can develop more sustainable and environmentally benign processes for the synthesis of this compound and its derivatives, aligning pharmaceutical development with long-term environmental responsibility. unibo.it
Spectroscopic and Structural Elucidation of 1 Ethyl N Methylpyrrolidine 2 Carboxamide and Analogues
Advanced Spectroscopic Techniques for Comprehensive Structural Characterization
NMR spectroscopy is a cornerstone for determining the detailed structure of organic molecules in solution. For pyrrolidine (B122466) carboxamides, NMR provides insights into the connectivity of atoms, the chemical environment of protons and carbons, and the three-dimensional arrangement of the molecule. nih.gov
The ¹H-NMR and ¹³C-NMR spectra provide a map of the proton and carbon environments within a molecule. Although specific spectral data for 1-Ethyl-N-methylpyrrolidine-2-carboxamide are scarce, expected chemical shifts can be inferred from related structures like L-proline, 1-methylpyrrolidine, and other N-substituted pyrrolidine carboxamides. nih.govbmrb.iochemicalbook.comchemicalbook.com
In the ¹H-NMR spectrum, the protons of the ethyl group attached to the pyrrolidine nitrogen would appear as a quartet (CH₂) and a triplet (CH₃). The N-methyl group on the amide would be a singlet. The protons on the pyrrolidine ring would present as complex multiplets, with the C2 proton (adjacent to two nitrogen atoms) expected to be the most downfield of the ring protons.
In the ¹³C-NMR spectrum, the carbonyl carbon of the amide is the most deshielded, typically appearing in the 170-178 ppm range. nih.gov The carbons of the pyrrolidine ring show characteristic shifts, with C2 and C5 (adjacent to the ring nitrogen) being more downfield than C3 and C4. The carbons of the N-ethyl and N-methyl groups would appear in the aliphatic region of the spectrum. chemicalbook.comresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Based on Analogues
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| Amide C=O | - | ~171-178 | Based on data for N-substituted pyrrolidine carboxamides. nih.gov |
| Pyrrolidine C2-H | ~4.1-4.3 | ~61-64 | Alpha to ring nitrogen and carbonyl group. nih.govbmrb.io |
| Pyrrolidine C5-H₂ | ~3.1-3.5 | ~48-50 | Alpha to ring nitrogen. nih.govbmrb.io |
| Pyrrolidine C3/C4-H₂ | ~1.5-2.0 | ~24-32 | Ring methylene (B1212753) groups. nih.govbmrb.io |
| N-CH₂ (Ethyl) | ~3.3-3.5 (quartet) | ~49 | Adjacent to ring nitrogen. nih.govresearchgate.net |
| CH₃ (Ethyl) | ~1.3 (triplet) | ~18-19 | Terminal methyl of ethyl group. nih.gov |
| N-CH₃ (Amide) | ~2.8-3.0 (singlet) | ~25-27 | Methyl group on amide nitrogen. |
To unambiguously assign the signals in the ¹H and ¹³C spectra, advanced NMR experiments are employed. Distortionless Enhancement by Polarization Transfer (DEPT-135) is used to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative, and quaternary carbons (like the carbonyl) are absent. researchgate.net This would be crucial for distinguishing the pyrrolidine ring's CH₂ groups from the C2-H methine. bmrb.io
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are essential for establishing connectivity. HSQC correlates each proton signal with the carbon to which it is directly attached. HMBC, on the other hand, shows correlations between protons and carbons that are two or three bonds away, which is vital for piecing together the molecular structure, for instance, by connecting the N-ethyl protons to the C2 and C5 carbons of the pyrrolidine ring, and the N-methyl protons to the amide carbonyl carbon. nih.gov
NMR spectroscopy is also a powerful tool for studying dynamic processes, such as conformational changes and intermolecular interactions. nih.gov For pyrrolidine-containing molecules, NMR can be used to study the puckering of the five-membered ring and potential rotational barriers around the amide C-N bond. nih.gov Studies on proline-rich peptides, which share the pyrrolidine motif, use techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) to determine through-space proximity of protons, revealing the peptide's folding and conformation in solution. nih.gov Similar studies on this compound could elucidate its preferred conformation and how it interacts with solvents or other molecules, which is key to understanding its dissolution behavior and potential biological interactions. copernicus.org
FTIR spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint of its functional groups. nist.gov For this compound, the most prominent feature in its IR spectrum would be the strong absorption band of the tertiary amide carbonyl (C=O) stretch. This band is typically observed in the region of 1630-1680 cm⁻¹. nih.govacs.org Unlike primary or secondary amides, tertiary amides like the target compound lack N-H bonds, so the characteristic N-H stretching (around 3300-3500 cm⁻¹) and bending (around 1600 cm⁻¹) vibrations will be absent. orgchemboulder.com The C-N stretching vibrations for the amide and the ring amine will appear in the 1020-1350 cm⁻¹ region. orgchemboulder.comyoutube.com The spectrum will also be populated by various C-H stretching and bending vibrations from the aliphatic ethyl and methyl groups and the pyrrolidine ring in the 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹ regions, respectively.
Table 2: Predicted Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong | From pyrrolidine ring, ethyl, and methyl groups. |
| C=O Stretch (Tertiary Amide) | 1630 - 1680 | Strong | Key identifying peak for the amide functional group. nih.govnih.gov |
| C-H Bend | 1350 - 1480 | Variable | Scissoring and bending modes of CH₂ and CH₃ groups. |
| C-N Stretch | 1020 - 1350 | Medium | Contributions from both the ring amine and the amide group. orgchemboulder.com |
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization. For this compound (C₈H₁₆N₂O), the exact mass is 156.1263 Da. The electron ionization (EI-MS) spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 156.
The fragmentation of pyrrolidine derivatives is well-documented. A common fragmentation pathway for N-alkylated pyrrolidines involves alpha-cleavage, where the bond adjacent to the nitrogen atom breaks. miamioh.edu For the target compound, this would lead to the loss of the ethyl group (M-29) or a propyl radical from the ring, though the former is more likely. The most characteristic fragmentation for amides is the cleavage of the N-CO bond. nih.gov This would result in the formation of an acylium ion or the charged amine fragment. The fragmentation of α-pyrrolidinophenone cathinones, which share the pyrrolidine ring, often involves the loss of the pyrrolidine neutral (71 Da). ojp.govresearchgate.net
Table 3: Predicted Key Mass Fragments for this compound
| m/z | Possible Fragment Structure/Identity | Fragmentation Pathway |
|---|---|---|
| 156 | [C₈H₁₆N₂O]⁺ | Molecular Ion (M⁺) |
| 127 | [M - C₂H₅]⁺ | Alpha-cleavage, loss of the N-ethyl group. miamioh.edu |
| 98 | [C₅H₈NO]⁺ | Cleavage of the amide bond, forming the pyrrolidine acylium ion. nih.gov |
| 84 | [C₅H₁₀N]⁺ | Fragment from the 1-ethylpyrrolidine (B1582981) moiety. |
| 70 | [C₄H₈N]⁺ | Common fragment from pyrrolidine ring cleavage. libretexts.org |
| 58 | [CH₃N=CHCH₃]⁺ | Fragment from the N-methylcarboxamide side chain after rearrangement. |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Pyrrolidine Carboxamide Analysis
Crystallographic Studies and Solid-State Structural Analysis
The three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the physical and chemical properties of a compound. Crystallographic studies provide precise data on bond lengths, bond angles, and intermolecular interactions, which collectively define the crystal structure.
X-ray Diffraction (XRD) and X-ray Powder Diffraction (XRPD) for Crystalline Form Determination
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the molecular structure of a crystalline compound. While specific crystallographic data for this compound is not publicly available, analysis of closely related pyrrolidine carboxamide derivatives provides a strong basis for predicting its structural characteristics.
For instance, the crystal structure of a similar compound, 1-(4-Nitrophenyl)pyrrolidine-2-carboxamide , has been determined by single-crystal XRD. The data reveals the precise spatial arrangement of the atoms and the conformation of the pyrrolidine ring. Such studies are crucial for identifying the crystalline form and understanding the molecule's geometry.
Table 1: Crystallographic Data for the Analogue 1-(4-Nitrophenyl)pyrrolidine-2-carboxamide
| Parameter | Value |
| Chemical Formula | C₁₁H₁₃N₃O₃ |
| Crystal System | Orthorhombic |
| Space Group | P b c a |
| a (Å) | 9.4711 |
| b (Å) | 13.1959 |
| c (Å) | 17.773 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2221.3 |
| Z (molecules/unit cell) | 8 |
| Data obtained from the Crystallography Open Database (COD) entry 2213625. nih.gov |
X-ray Powder Diffraction (XRPD) is a complementary technique used to analyze the bulk crystalline nature of a sample. It is particularly useful for identifying different polymorphic forms, which are different crystal structures of the same compound. The XRPD pattern is a fingerprint of a specific crystalline solid. For this compound, XRPD would be employed to ensure phase purity and to detect any potential crystalline impurities or different polymorphic forms that might arise during synthesis or storage.
Analysis of Hydrogen Bonding Networks and Crystal Packing
In the solid state, molecules are arranged in a regular, repeating pattern known as a crystal lattice. The stability of this lattice is often dictated by intermolecular forces, with hydrogen bonding playing a significant role, particularly in molecules containing amide functionalities.
In N-substituted pyrrolidine-2-carboxamides, the amide group provides both hydrogen bond donors (the N-H group, if present) and acceptors (the carbonyl oxygen). nih.gov In the case of this compound, which is a tertiary amide, the molecule lacks an amide N-H donor. Therefore, hydrogen bonding would primarily involve the carbonyl oxygen acting as an acceptor and potentially weak C-H···O interactions.
Studies on related pyrrolidine derivatives have shown that intermolecular hydrogen bonds are a key factor in the formation of their supramolecular structures. nih.gov For example, in the crystal structure of 1-(4-Nitrophenyl)pyrrolidine-2-carboxamide, the amide group participates in hydrogen bonding, which links the molecules into a stable three-dimensional network. The specific interactions and the resulting packing motif determine the density, melting point, and solubility of the crystalline solid.
Elemental Analysis and Chromatographic Purity Assessment
The confirmation of a compound's identity and the determination of its purity are critical aspects of chemical analysis. Elemental analysis provides the percentage composition of elements, while chromatographic techniques are employed to separate and quantify the compound and any impurities present. rroij.com
Elemental analysis, typically for carbon (C), hydrogen (H), and nitrogen (N), is a fundamental technique to verify the empirical formula of a synthesized compound. The experimentally determined percentages of these elements are compared with the theoretically calculated values. For this compound (C₈H₁₆N₂O), the theoretical values can be readily calculated. A close correlation between the experimental and theoretical values provides strong evidence for the compound's identity and purity.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Theoretical Percentage (%) |
| Carbon | C | 61.50 |
| Hydrogen | H | 10.32 |
| Nitrogen | N | 17.93 |
| Oxygen | O | 10.24 |
Chromatographic methods are essential for assessing the purity of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating the target compound from starting materials, by-products, and other impurities.
For a polar compound like this compound, reverse-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a pH modifier, would be a suitable method for purity analysis. Detection is typically achieved using a UV detector.
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, particularly for volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer then provides mass-to-charge ratio data, which aids in the identification of the compound and any co-eluting impurities. The analysis of related N-alkyl-2-pyrrolidones by GC-MS has been successfully demonstrated in the literature.
Table 3: Representative Chromatographic Methods for Purity Assessment
| Technique | Typical Column | Mobile Phase/Carrier Gas | Detector |
| HPLC | C18 Reverse-Phase | Acetonitrile/Water Gradient | UV |
| GC | Capillary Column (e.g., DB-5ms) | Helium | Mass Spectrometer (MS) |
The purity of the compound is typically determined by calculating the area percentage of the main peak in the chromatogram. For high-purity reference standards, this value is often expected to be greater than 99%.
Computational Chemistry and Theoretical Modeling of 1 Ethyl N Methylpyrrolidine 2 Carboxamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of 1-Ethyl-N-methylpyrrolidine-2-carboxamide. These methods, rooted in the principles of quantum mechanics, provide a detailed description of electron distribution and energy levels, which are crucial determinants of the molecule's stability and chemical reactivity.
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. In the context of this compound, DFT calculations can be instrumental in predicting its geometric structure, thermodynamic stability, and potential reaction pathways. By calculating the molecule's total electronic energy as a function of its electron density, DFT can identify the most stable conformation (the lowest energy state) and the transition states for various chemical transformations. This allows for the theoretical exploration of reaction mechanisms, providing insights into the energy barriers and the feasibility of different chemical reactions involving the compound.
No specific research data on the application of DFT to this compound is publicly available at this time.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how this compound will interact with other chemical species. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and its propensity to undergo electron transfer reactions. A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates a more reactive species.
Specific FMO analysis data for this compound is not currently found in publicly accessible research.
Molecular Electrostatic Potential (MEP) Mapping for Active Site Identification
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. It illustrates the electrostatic potential on the van der Waals surface of the molecule, with different colors representing regions of varying potential. For this compound, an MEP map would reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) sites. Typically, red-colored regions indicate a negative potential, highlighting areas prone to electrophilic attack, such as the oxygen atom of the carboxamide group. Conversely, blue-colored regions signify a positive potential, indicating sites susceptible to nucleophilic attack. This mapping is crucial for identifying potential active sites for intermolecular interactions, including hydrogen bonding and reactions with biological targets.
A specific MEP map for this compound is not available in the current body of scientific literature.
Prediction of Physicochemical and Biological Properties via Theoretical Parameters
Theoretical parameters derived from computational models can offer predictions of a molecule's physicochemical properties, which are vital for understanding its behavior in various environments, including biological systems. These parameters serve as valuable descriptors in quantitative structure-activity relationship (QSAR) studies.
The calculated logarithm of the partition coefficient (CLogP) is a measure of a molecule's lipophilicity, its affinity for a non-polar environment. Calculated Molar Refractivity (CMR) is related to the molecule's volume and polarizability. The Topological Polar Surface Area (TPSA) is the sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. These parameters are crucial for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. For instance, TPSA is a good predictor of a molecule's ability to permeate cell membranes.
Table 1: Predicted Physicochemical Properties for this compound
| Parameter | Predicted Value | Significance |
| CLogP | Data not available | Indicates lipophilicity and potential for membrane permeability. |
| CMR | Data not available | Relates to molecular volume and polarizability, influencing binding interactions. |
| PSA | Data not available | Predicts transport properties and blood-brain barrier penetration. |
Note: Specific calculated values for this compound are not available in published literature.
Electrostatic Potential (ESP) analysis provides a more detailed, quantitative measure of the electrostatic potential at specific points around the molecule. This goes beyond the visual representation of an MEP map and can be used to derive atomic charges. ESP analysis is critical for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which are fundamental to molecular recognition and binding affinity. For this compound, ESP analysis would quantify the electrostatic character of its atoms, providing a deeper understanding of its interaction patterns.
Quantitative ESP data for this compound is not documented in the available scientific research.
Conformational Analysis and Potential Energy Surface Studies
A comprehensive understanding of the biological activity of a molecule begins with the characterization of its conformational landscape. For this compound, this involves identifying all stable low-energy three-dimensional structures (conformers) and the energy barriers that separate them. This is typically achieved through a systematic scan of the Potential Energy Surface (PES).
Methodology: The conformational space of this compound is primarily defined by the puckering of the five-membered pyrrolidine (B122466) ring and the rotation around key single bonds, such as the bond connecting the carboxamide group to the ring and the bonds of the N-ethyl and N-methyl groups.
A typical study would begin by generating a variety of initial structures. These structures would then be subjected to geometry optimization using quantum mechanical methods, most commonly Density Functional Theory (DFT). A functional like B3LYP paired with a basis set such as 6-31G(d) is a common starting point for such calculations. To obtain more accurate energies, higher-level basis sets like 6-311++G(d,p) are often employed for the final energy calculations of the located minima.
A rigid or relaxed PES scan would be performed by systematically rotating key dihedral angles. For instance, the torsion angle of the carboxamide group relative to the pyrrolidine ring would be varied in small increments (e.g., 10-15 degrees), and at each step, the energy of the system would be calculated. This process generates a one-dimensional or multi-dimensional energy profile. The minima on this surface correspond to stable conformers, while the maxima represent the transition states between them.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Pyrrolidine Ring Pucker | Dihedral Angle (τ) | Relative Energy (kcal/mol) |
| 1 | Endo | -10° | 0.00 |
| 2 | Exo | 170° | 0.85 |
| 3 | Twisted | 85° | 1.52 |
| 4 | Endo | 110° | 2.10 |
Note: This table is illustrative and presents hypothetical data that would be expected from a detailed conformational analysis.
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular Dynamics (MD) simulations are a powerful tool for investigating how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid, over time. These simulations provide insights into the stability of the ligand-protein complex, key binding interactions, and the dynamic behavior of the system at an atomic level.
Methodology: An MD simulation would commence with a starting structure of the ligand-protein complex, often obtained from molecular docking studies. This complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions. The system is then subjected to energy minimization to remove any steric clashes.
Following minimization, the system is gradually heated to a target temperature (e.g., 310 K) and equilibrated to ensure it reaches a stable state in terms of temperature, pressure, and density. The production phase of the MD simulation then follows, where the trajectories of all atoms are calculated by integrating Newton's equations of motion over a period typically ranging from nanoseconds to microseconds.
Expected Findings: Analysis of the MD trajectory can reveal crucial information. Root Mean Square Deviation (RMSD) plots for the protein and ligand would indicate the stability of the complex. A stable complex is characterized by low and converging RMSD values. Root Mean Square Fluctuation (RMSF) analysis would highlight flexible regions of the protein upon ligand binding.
Furthermore, detailed analysis of the interactions between this compound and the protein's active site would identify persistent hydrogen bonds, hydrophobic interactions, and other non-covalent contacts that are critical for binding. This information is invaluable for understanding the mechanism of action and for guiding the design of more potent analogs.
Table 2: Illustrative Analysis of Ligand-Target Interactions from a Molecular Dynamics Simulation
| Interaction Type | Interacting Residue (Protein) | Ligand Atom/Group | Average Distance (Å) | Occupancy (%) |
| Hydrogen Bond | ASP-120 | Amide N-H | 2.9 ± 0.4 | 85 |
| Hydrogen Bond | TYR-85 | Carbonyl Oxygen | 3.1 ± 0.5 | 72 |
| Hydrophobic | LEU-78 | Pyrrolidine Ethyl Group | 3.8 ± 0.6 | 95 |
| Hydrophobic | ILE-150 | Amide Methyl Group | 4.0 ± 0.7 | 91 |
Note: This table is illustrative and presents hypothetical data derived from a potential MD simulation study.
In Silico Spectroscopic Data Prediction and Validation
Computational methods can be used to predict various spectroscopic properties of this compound, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These in silico predictions are extremely useful for confirming the structure of a synthesized compound and for interpreting experimental data.
Methodology: The first step involves obtaining the optimized, low-energy geometry of the molecule using DFT, as described in the conformational analysis section. For NMR predictions, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic magnetic shielding constants of the atoms (e.g., ¹H and ¹³C). These shielding constants are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.
For IR spectroscopy, the vibrational frequencies and their corresponding intensities are calculated from the second derivative of the energy with respect to the atomic coordinates. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental spectra.
Expected Findings: The predicted NMR chemical shifts for the various hydrogen and carbon atoms in this compound would provide a theoretical spectrum that can be directly compared with experimental results for structural verification. Similarly, the calculated IR spectrum would show characteristic peaks for functional groups present in the molecule, such as the C=O stretch of the amide and the C-N and C-H stretching vibrations. Close agreement between the predicted and experimental spectra would provide strong evidence for the correct structural assignment.
Table 3: Hypothetical Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C=O (Amide) | 172.5 | 172.1 |
| C2 (Pyrrolidine) | 60.8 | 60.5 |
| C5 (Pyrrolidine) | 48.2 | 47.9 |
| N-CH₂ (Ethyl) | 45.1 | 44.8 |
| N-CH₃ (Methyl) | 34.5 | 34.2 |
| C3 (Pyrrolidine) | 30.1 | 29.8 |
| C4 (Pyrrolidine) | 24.7 | 24.4 |
| -CH₃ (Ethyl) | 13.9 | 13.6 |
Note: This table is illustrative and presents hypothetical data to demonstrate the validation of in silico predictions.
Preclinical Biological Evaluation and Mechanistic Research on Pyrrolidine Carboxamide Analogues
In Vitro and In Vivo Investigations of Antimicrobial and Antifungal Activities
The therapeutic potential of pyrrolidine (B122466) carboxamide analogues extends to their activity against a range of microbial pathogens. Preclinical studies have demonstrated their efficacy as both antibacterial and antifungal agents, highlighting their potential for development as novel antimicrobial drugs.
Pyrrolidine carboxamide derivatives have been evaluated for their antibacterial properties against various bacterial strains. Certain analogues have demonstrated notable activity, although this can be highly dependent on the specific chemical structure.
In one study, a series of N-(2-nitrophenyl)pyrrolidine-2-carboxamides were synthesized and tested against five Gram-positive and five Gram-negative bacterial strains. researchgate.net Among these, compound 4b showed the most significant activity against the Gram-positive bacterium Staphylococcus aureus, with a minimum inhibitory concentration (MIC) value of 15.6 µg/mL. researchgate.net Another compound, 4k , was identified as a promising candidate for a broad-spectrum antibiotic. researchgate.net Other derivatives in the same study displayed potent activity against Enterococcus faecalis, Mycobacterium smegmatis, Escherichia coli, and Proteus vulgaris. researchgate.net
Another investigation into 5-oxopyrrolidine derivatives found that the compounds were generally inactive against Gram-negative pathogens (MIC > 64 µg/mL). mdpi.com However, a specific derivative, compound 21 , which contains a 5-nitrothiophene substituent, exhibited potent and selective activity against Gram-positive bacteria, particularly multidrug-resistant Staphylococcus aureus strains, with MIC values ranging from 1 to 8 µg/mL. mdpi.com This highlights the importance of specific structural moieties in determining the antibacterial spectrum.
Research into pyrrolidine carboxamides as inhibitors of the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis showed modest whole-cell activity. The most effective compounds, d12 and p67 , displayed MIC values of 62.5 μM against the H37Rv strain of M. tuberculosis. nih.gov
| Compound | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Compound 4b | Staphylococcus aureus | 15.6 µg/mL | researchgate.net |
| Compound 21 | Multidrug-resistant S. aureus | 1-8 µg/mL | mdpi.com |
| Compound d12 | Mycobacterium tuberculosis H37Rv | 62.5 µM | nih.gov |
| Compound p67 | Mycobacterium tuberculosis H37Rv | 62.5 µM | nih.gov |
Several studies have highlighted the promising antifungal activity of pyrrolidine carboxamide analogues, particularly against opportunistic Candida species, which are a significant cause of fungal infections.
A series of novel tetrazole derivatives incorporating a pyrrolidine moiety were synthesized and evaluated for their activity against Candida albicans. nih.govresearchgate.net Many of the synthesized compounds showed significant inhibition of C. albicans at a concentration of 0.09 mM. researchgate.net One of the most potent compounds, 2-{3-[2-(3-Methylphenyl)pyrrolidin-1-yl]propyl}-5-phenyl-2H-tetrazole (3aC) , was highly active against C. albicans biofilms, which are notoriously difficult to treat. nih.govresearchgate.net This compound, along with others from the series, demonstrated low toxicity in preclinical models, suggesting a favorable therapeutic window. nih.gov
Similarly, an investigation of pyrrolo[1,2-a]quinoline derivatives identified several compounds with potent activity against C. albicans. semanticscholar.org Derivatives BQ-06 , BQ-07 , and BQ-08 exhibited the highest potency with MIC values of 0.4 µg/mL. semanticscholar.org Other studies have also reported that various pyrrolidine derivatives possess antifungal properties. researchgate.net
| Compound | Activity (MIC) | Reference |
|---|---|---|
| Compound 3aC | >98% inhibition at 0.09 mM | researchgate.net |
| BQ-06 | 0.4 µg/mL | semanticscholar.org |
| BQ-07 | 0.4 µg/mL | semanticscholar.org |
| BQ-08 | 0.4 µg/mL | semanticscholar.org |
Elucidation of the precise mechanisms by which these compounds exert their antimicrobial effects is an ongoing area of research. For the antifungal tetrazole-pyrrolidine derivatives, studies suggest that their mode of action involves interaction with the fungal membrane. researchgate.net This membrane disruption leads to mitochondrial damage and ultimately results in necrotic cell death. researchgate.net Further evidence for membrane interaction includes the reduced ability of treated C. albicans to adhere to epithelial cells. researchgate.net
For antibacterial analogues targeting Mycobacterium tuberculosis, the mechanism involves the specific inhibition of the InhA enzyme. nih.gov InhA is a critical enzyme in the mycobacterial fatty acid synthesis pathway, and its inhibition disrupts the formation of the mycolic acid layer, a key component of the mycobacterial cell wall. nih.gov
Research into Anticancer Potential of Pyrrolidine Carboxamide Derivatives
The pyrrolidine carboxamide scaffold has proven to be a versatile framework for the design of potent anticancer agents. Researchers have developed numerous derivatives that target various hallmarks of cancer, including uncontrolled cell proliferation and survival pathways.
A key strategy in cancer therapy is to halt the proliferation of cancer cells and induce programmed cell death, or apoptosis. Several pyrrolidine carboxamide analogues have been shown to be effective in this regard.
One study on a novel series of pyrrolidine aryl carboxamides found that the most effective analogues induced apoptosis in cancer cells. nih.gov The mechanism was linked to the activation of protein kinase C delta (PKCδ) and the ability to induce cell cycle arrest, thereby preventing cancer cells from dividing. nih.gov Similarly, a separate series of pyrrolidine-carboxamide derivatives were identified as being capable of triggering apoptosis in various cancer cell lines. nih.gov Spirooxindole-pyrrolidine hybrids have also been shown to promote apoptosis through the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. researchgate.net
Modern cancer drug discovery often focuses on developing inhibitors that target specific proteins that drive cancer growth. Pyrrolidine carboxamide derivatives have been successfully designed to modulate several key oncogenic targets.
PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) is an enzyme crucial for DNA repair. In cancers with existing DNA repair defects (like those with BRCA mutations), inhibiting PARP leads to cancer cell death. A potent PARP inhibitor, 2-(1-(3-(4-chlorophenyl)-3-oxo-propyl) pyrrolidine-3-yl)-1 H-benzo [d] imidazole-4-carboxamide , has been discovered for the potential treatment of cancer. researchgate.netimrpress.com
EGFR and HER2 Inhibition: The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are key drivers in many cancers, including lung and breast cancer. A novel series of pyrrolidine-carboxamide derivatives were developed as dual inhibitors of EGFR and Cyclin-Dependent Kinase 2 (CDK2). nih.gov One compound, 7g , was particularly potent, with an EGFR inhibitory IC50 value of 87 nM. nih.gov Another study identified a covalent pyrrolidine-based inhibitor, STX-721 , as a potent and selective inhibitor of EGFR/HER2 exon20 insertion mutants, which are notoriously difficult to target with conventional therapies. acs.org This compound demonstrated excellent mutant-versus-wild-type selectivity, a critical feature for minimizing side effects. acs.org
| Compound | Target | Activity (IC50) | Reference |
|---|---|---|---|
| Compound 7g | EGFR | 87 nM | nih.gov |
| Compound 7e | EGFR | 91 nM | nih.gov |
| Compound 7k | EGFR | 107 nM | nih.gov |
| STX-721 | EGFR/HER2 exon20ins mutants | Potent, selective inhibition | acs.org |
Enzyme Inhibition Studies and Mechanistic Insights
The interaction of pyrrolidine carboxamide analogues with various enzymes has been a significant area of study, revealing mechanisms that could be harnessed for therapeutic benefit.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition Mechanisms
Dipeptidyl peptidase IV (DPP-IV) is a serine protease that plays a crucial role in glucose homeostasis by deactivating incretin hormones like glucagon-like peptide-1 (GLP-1). nih.govresearchgate.net Inhibition of this enzyme is an established strategy for managing type 2 diabetes. researchgate.netmdpi.com Pyrrolidine-based compounds, particularly cyanopyrrolidines, are a prominent and well-researched group of DPP-IV inhibitors. mdpi.com These molecules are designed to mimic the proline-containing substrates that DPP-IV naturally binds to. mdpi.com
The mechanism of inhibition involves the pyrrolidine core binding to the active site of the DPP-IV enzyme. Molecular dynamics simulations have shown that these inhibitors can form hydrogen bonds and engage in hydrophobic interactions within the active site. rjonco.com This positioning allows a nitrile group, as seen in cyanopyrrolidine inhibitors, to link with the catalytic serine residue, effectively blocking the enzyme's activity. rjonco.com This inhibition prevents the degradation of GLP-1 and glucose-dependent insulinotropic peptide (GIP), thereby helping to control blood glucose concentrations. nih.gov
Inhibition of Carbohydrate-Metabolizing Enzymes (α-Amylase, α-Glucosidase)
Analogues of pyrrolidine carboxamide have also been evaluated for their ability to inhibit key enzymes involved in carbohydrate digestion, namely α-amylase and α-glucosidase. nih.govnih.gov Inhibiting these enzymes can slow the breakdown of complex carbohydrates into absorbable sugars, a therapeutic approach for managing type 2 diabetes. nih.govresearchgate.net
In one study, a series of synthesized N-acetylpyrrolidine derivatives demonstrated inhibitory activity against both enzymes. nih.gov Kinetic analysis revealed that these compounds function as mixed-type inhibitors. nih.govresearchgate.net Another investigation into different pyrrolidine derivatives found that a 4-methoxy analogue showed noteworthy inhibitory activity against both α-amylase and α-glucosidase. nih.gov
The inhibitory potentials (IC50) of several pyrrolidine derivatives are summarized below.
| Compound | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| Compound 3g (4-methoxy analogue) | α-Amylase | 26.24 µg/mL | nih.gov |
| Compound 3g (4-methoxy analogue) | α-Glucosidase | 18.04 µg/mL | nih.gov |
| Compound 3a | α-Amylase | 36.32 µg/mL | nih.gov |
| Compound 3f | α-Glucosidase | 27.51 µg/mL | nih.gov |
| Compound 4a (N-benzyl-2-acetylpyrrolidine) | α-Glucosidase | 0.52 ± 0.02 mM | nih.govresearchgate.net |
| Compound 4a (N-benzyl-2-acetylpyrrolidine) | α-Amylase | 2.72 ± 0.09 mM | nih.gov |
| Compound 4b (N-tosyl-2-acetylpyrrolidine) | α-Glucosidase | 1.64 ± 0.08 mM | nih.govresearchgate.net |
| Compound 4b (N-tosyl-2-acetylpyrrolidine) | α-Amylase | 3.21 ± 0.65 mM | nih.gov |
Neurobiological and Neuroprotective Research with Pyrrolidine Derivatives
The potential impact of pyrrolidine derivatives on the central nervous system has been explored through various preclinical models, focusing on their ability to protect neurons and modulate critical cellular pathways.
Effects on Neuronal Cell Survival and Apoptosis
Research has demonstrated that certain pyrrolidine derivatives possess significant neuroprotective properties. One study on a novel phenylpyrrolidine derivative found that it exhibited a protective effect against glutamate-induced neurotoxicity in primary cortical neuron cultures. mdpi.com The compound significantly increased the cell survival rate by 37% after exposure to glutamate, a neurotransmitter that can cause cell death when present in excessive amounts. mdpi.com
Other studies have identified different pyrrolidine derivatives with neuroprotective activity. A series of analogues acting as Na+ channel blockers showed remarkable neuroprotective effects in a rat model of ischemic stroke. nih.gov Furthermore, novel pyrrolidine-2-one derivatives were found to be effective in treating behavioral and biochemical changes in mice with scopolamine-induced cognitive impairment, suggesting they are promising candidates for diseases associated with cognitive deficits. nih.govresearchgate.net Some naturally occurring pyrrolidine alkaloids have also been reported to induce apoptosis and cytolysis. frontiersin.org
Modulation of Key Intracellular Signaling Pathways (e.g., AMPK, SIRT1)
The signaling pathways of AMP-activated protein kinase (AMPK) and sirtuin 1 (SIRT1) are critical regulators of cellular energy, stress resistance, and survival, and their modulation is a key area of therapeutic research. upol.cznih.gov While direct studies on 1-Ethyl-N-methylpyrrolidine-2-carboxamide are limited, the activity of structurally related compounds provides insight. For instance, some DPP-IV inhibitors, which share the pyrrolidine scaffold, have been shown to modulate these pathways. frontiersin.org
Specifically, the DPP-IV inhibitor saxagliptin was found to activate the AMPK/SIRT1/Forkhead box class O 3a (FOXO3a) signaling pathway in a model of chronic colitis. frontiersin.org Activation of AMPK and SIRT1 is closely linked to the regulation of metabolism, oxidative stress, and inflammation. researchgate.net Experimental studies have demonstrated that specific synthetic activators of SIRT1 can significantly attenuate drug-induced hepatocyte injury, and this effect can be at least partially independent of AMPK activity. upol.cznih.gov This suggests that the neuroprotective and other biological effects of pyrrolidine carboxamide analogues could be mediated through the activation of these crucial cytoprotective signaling pathways. frontiersin.org
Antimalarial Activity and Target Validation Studies
Pyrrolidine carboxamide analogues have emerged as a promising chemotype in the search for new antimalarial agents. nih.govplos.org Several studies have synthesized and tested derivatives for their activity against Plasmodium falciparum, the deadliest species of malaria parasite. plos.orgmalariaworld.org
In one such study, a series of new sulphonamide pyrrolidine carboxamide derivatives were developed, with sixteen of the compounds showing the ability to kill the parasite at single-digit micromolar concentrations. plos.orgmalariaworld.org Molecular docking studies identified P. falciparum N-myristoyltransferase (PfNMT) as a potential drug target. plos.orgmalariaworld.org Compound 10o from this series was the most active in binding to PfNMT, with a theoretical inhibition constant (Ki) of 0.09 μM. plos.orgmalariaworld.org Other proposed mechanisms for the antimalarial action of carboxamides include the inhibition of haemoglobin degradation by plasmepsin and cysteine proteases in the parasite's food vacuole. plos.org
Another investigation identified 4-aryl-N-benzylpyrrolidine-3-carboxamides as potent antimalarial agents. nih.gov The lead compound from this series, (+)-54b, was particularly effective against both drug-sensitive and multi-drug resistant strains of P. falciparum. nih.gov
The antimalarial activity of representative pyrrolidine carboxamide analogues is presented below.
| Compound Series/Name | Parasite Strain | Activity Metric (IC50/EC50) | Reference |
|---|---|---|---|
| Sulphonamide pyrrolidine carboxamide derivatives (16 compounds) | P. falciparum | IC50 = 2.40–8.30 μM | plos.orgmalariaworld.org |
| Compound (+)-54b | P. falciparum 3D7 (drug-sensitive) | EC50 = 46 ± 6 nM | nih.gov |
| Compound (+)-54b | P. falciparum Dd2 (drug-resistant) | EC50 = 21 ± 1 nM | nih.gov |
Inhibition of Plasmodium falciparum Kinases (e.g., PfCLK3)
The protein kinase PfCLK3 is a critical regulator of RNA splicing in Plasmodium falciparum and is vital for the survival of the parasite in its blood stage. As such, it has been validated as a promising drug target with the potential for prophylactic, transmission-blocking, and curative effects. nih.gov The discovery of potent inhibitors for PfCLK3 has been a significant step forward in the development of new antimalarial drugs.
Screening of extensive compound libraries has led to the identification of initial hits, such as TCMDC-135051, which demonstrates nanomolar activity against PfCLK3 in in-vitro kinase assays. nih.gov This compound and its subsequent analogues have a core 7-azaindole scaffold. nih.gov Structure-activity relationship (SAR) studies on these analogues have been conducted to optimize their inhibitory activity. For instance, modifications to the alkyl amine group on one of the aromatic rings have been shown to be important for antimalarial activity. nih.gov The introduction of a pyrrolidine group in some analogues has been explored to investigate the steric and polarity requirements for potent inhibition. nih.gov
Further research has focused on developing covalent inhibitors that target specific residues within the PfCLK3 active site, which could lead to a longer duration of action. nih.gov
Impact on Parasite Growth and Development
Inhibitors of PfCLK3 have demonstrated significant effects on the growth and development of P. falciparum. The lead compound, TCMDC-135051, has shown submicromolar parasiticidal activity against asexual blood-stage parasites. nih.gov This compound has been observed to rapidly kill the parasite during the trophozoite to schizont stages of its lifecycle. nih.gov
The impact of PfCLK3 inhibition extends beyond the asexual blood stages. Studies have revealed that these inhibitors can also prevent the development of stage V gametocytes, which are the sexual stages of the parasite responsible for transmission from humans to mosquitoes. nih.gov Furthermore, they have been shown to inhibit the development of liver-stage parasites, indicating a potential prophylactic effect. nih.gov
The development of analogues has aimed to improve upon the parasite growth inhibition effects of the initial hit compounds. For example, while some modifications to the core structure of TCMDC-135051 maintained the in-vitro kinase inhibitory activity, they resulted in a decrease in the parasite growth inhibition, highlighting the complexity of translating enzyme inhibition to cellular activity. nih.gov
Below is a table summarizing the activity of a key PfCLK3 inhibitor and one of its analogues.
| Compound Name | PfCLK3 Inhibition (IC50, nM) | Parasite Growth Inhibition (EC50, nM) |
| TCMDC-135051 | Not Specified | 180 |
| Analogue 8a | 29 | 457 |
This table presents data for related compounds to illustrate the research in this area, as specific data for "this compound" was not available in the searched sources.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Ethyl-N-methylpyrrolidine-2-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or carboxamide coupling. For pyrrolidine-2-carboxamide derivatives, substituent positioning (e.g., ethyl and methyl groups) impacts steric hindrance during acyl transfer reactions. Optimize reaction temperature (70–90°C) and solvent polarity (e.g., DMF or THF) to enhance yields. Catalytic bases like triethylamine improve deprotonation efficiency .
- Data Consideration : Monitor reaction progress via TLC or HPLC. Purity validation via NMR (δH 1.2–1.5 ppm for ethyl protons) and mass spectrometry (expected [M+H]+ ≈ 185 g/mol) is critical.
Q. How does the stereochemistry of this compound influence its physicochemical properties?
- Methodological Answer : Chiral centers in pyrrolidine derivatives affect solubility and melting points. For enantiomeric resolution, use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. Computational modeling (e.g., DFT calculations) predicts conformational stability of the ethyl group in equatorial vs. axial positions .
- Experimental Validation : Compare experimental melting points (e.g., 120–125°C) with simulated DSC curves to confirm crystalline phase transitions.
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or dermal exposure. Store in sealed containers under inert gas (argon) to prevent oxidative degradation. Refer to SDS guidelines for spill management (e.g., adsorbents like vermiculite) and waste disposal (incineration at >800°C) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for receptor binding?
- Methodological Answer : Replace the ethyl group with bulkier alkyl chains (e.g., pentanoyl) to enhance AT1 receptor affinity, as demonstrated in analogous pyrrolidine carboxamides. Use radioligand binding assays (e.g., ³H-labeled angiotensin II) to quantify IC50 values. Molecular docking (AutoDock Vina) identifies key interactions with receptor hydrophobic pockets .
- Data Contradictions : Note that increased lipophilicity may reduce aqueous solubility, necessitating formulation adjustments (e.g., PEGylation).
Q. What analytical techniques resolve discrepancies in reported spectral data for this compound?
- Methodological Answer : Discrepancies in ¹³C NMR shifts (e.g., carbonyl carbons at 170–175 ppm) may arise from solvent polarity or pH. Validate via cross-lab reproducibility studies using standardized solvents (CDCl3 vs. DMSO-d6). High-resolution MS (HRMS-ESI) confirms molecular ion clusters with <2 ppm error .
Q. How do metabolic stability assays inform the pharmacokinetic profile of this compound?
- Methodological Answer : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. LC-MS/MS quantifies parent compound depletion over time (t1/2 calculation). Compare in vitro results with in vivo plasma concentration-time curves (rodent models) to predict hepatic clearance rates .
- Advanced Consideration : Incorporate deuterium labeling at metabolically labile sites (e.g., ethyl group) to prolong half-life.
Key Recommendations for Researchers
- Prioritize chiral purity for biological studies to avoid confounding pharmacokinetic data.
- Cross-validate spectral data across multiple labs to resolve reporting inconsistencies.
- Use computational tools (e.g., molecular dynamics) to predict metabolite formation pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
